(2R)-2-amino-N,3-dimethylbutanamide
Description
(2R)-2-Amino-N,3-dimethylbutanamide is a chiral amide derivative characterized by a stereogenic center at the C2 position (R-configuration), a primary amine group, and two methyl substituents at the N- and C3-positions. Its molecular formula is C₆H₁₄N₂O, with a molar mass of 130.19 g/mol. The compound’s hydrochloride salt (CAS: 202825-94-3) has a molecular formula of C₆H₁₅ClN₂O and a molar mass of 166.65 g/mol .
Properties
CAS No. |
132204-10-5 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-methylbutanoic acid.
Amidation Reaction: The carboxylic acid group of the starting material is converted to an amide group through an amidation reaction. This can be achieved using reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with an amine, such as dimethylamine.
Chiral Resolution: To obtain the (2R)-enantiomer, chiral resolution techniques may be employed. This can involve the use of chiral catalysts or chiral auxiliaries to selectively produce the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(2R)-2-amino-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-N,3-dimethylbutanamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide
- Molecular Formula : C₁₃H₂₀N₂O
- Molar Mass : 220.31 g/mol
- CAS RN : 268556-62-3
- Key Differences: Incorporates a benzyl (phenylmethyl) group at the N-position, increasing hydrophobicity and steric bulk.
(2R)-2-Amino-N,3,3-trimethyl-N-(phenylmethyl)butanamide
- Molecular Formula : C₁₄H₂₂N₂O
- Molar Mass : 234.33 g/mol
- CAS RN : 49214-75
- Key Differences : Features an additional methyl group at the N-position, further increasing steric hindrance. This modification may reduce metabolic degradation compared to the parent compound .
Ethyl (R)-2-amino-3,3-dimethylbutanoate
Functionalized Derivatives
(2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide
- Molecular Formula : C₁₄H₂₇N₃O₇
- Molar Mass : 306.36 g/mol
- CAS RN : 380383-15-3
- Key Differences : Contains multiple hydroxyl and ether groups, significantly enhancing hydrophilicity. This derivative is suited for applications requiring aqueous solubility, such as drug formulation .
(2R)-N-(4-Chloro-3-oxobutyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Stereochemical Variants
(2S)-2-Amino-N,3-dimethylbutanamide
- Such enantiomeric differences are critical in drug design, as seen in the distinct bioactivity of (R)- vs. (S)-thalidomide .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS RN | Key Substituents |
|---|---|---|---|---|
| (2R)-2-Amino-N,3-dimethylbutanamide | C₆H₁₄N₂O | 130.19 | N/A | N-Me, C3-Me |
| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | C₁₃H₂₀N₂O | 220.31 | 268556-62-3 | N-Benzyl, C3-Me |
| (2R)-2,4-Dihydroxy-N-[3-[[2-(2-hydroxyethoxy)ethyl]amino]-3-oxopropyl]-3,3-dimethylbutanamide | C₁₄H₂₇N₃O₇ | 306.36 | 380383-15-3 | Dihydroxy, ether, amide |
| Ethyl (R)-2-amino-3,3-dimethylbutanoate | C₈H₁₅NO₂ | 157.21 | N/A | Ester, C3-Me |
Table 2: Functional Group Impact on Properties
| Compound | Functional Groups | Solubility Trend | Reactivity Insights |
|---|---|---|---|
| This compound | Amide, primary amine | Moderate polarity | Base-sensitive due to free amine |
| Ethyl (R)-2-amino-3,3-dimethylbutanoate | Ester, primary amine | High lipophilicity | Hydrolyzes under acidic conditions |
| (2R)-N-(4-Chloro-3-oxobutyl)-... | Chloro, ketone, amide | Low aqueous solubility | Electrophilic at ketone site |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
